4'-O-Benzyloxy Ezetimibe Diol Impurity
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H31F2NO3 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol |
InChI |
InChI=1S/C31H31F2NO3/c32-26-11-6-23(7-12-26)30(36)19-10-25(20-35)31(34-28-15-13-27(33)14-16-28)24-8-17-29(18-9-24)37-21-22-4-2-1-3-5-22/h1-9,11-18,25,30-31,34-36H,10,19-21H2/t25-,30-,31+/m0/s1 |
InChI Key |
LTAIEYAKJGHTSQ-LGXAAPQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CC[C@@H](C3=CC=C(C=C3)F)O)CO)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(C3=CC=C(C=C3)F)O)CO)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Formation and Origin of 4 O Benzyloxy Ezetimibe Diol Impurity
Elucidation of Synthesis-Related Formation Pathways
The synthesis of Ezetimibe is a multi-step process where protecting groups are often employed to achieve the desired stereochemistry and prevent unwanted side reactions. The use of a benzyl (B1604629) group to protect the phenolic hydroxyl group of the 4-hydroxyphenyl ring is a common strategy.
The formation of the 4'-O-Benzyloxy Ezetimibe Diol Impurity is intrinsically linked to synthetic routes that involve a 4'-O-benzyloxy protected intermediate. A key precursor in such routes is often 4-benzyloxybenzaldehyde, which is used to build the azetidinone core of the Ezetimibe molecule.
A plausible precursor to the diol impurity is a key intermediate in the Ezetimibe synthesis, specifically an advanced intermediate that already contains the protected 4'-O-benzyloxy phenyl group and the complete carbon skeleton of the final molecule, but with a functional group that can be reduced to a hydroxyl group. For instance, a keto-intermediate, (3R,4S)-1-(4-fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-oxopropyl]-4-(4-benzyloxyphenyl)azetidin-2-one, is a likely precursor. The reduction of the ketone group in this intermediate is a critical step to introduce the desired (S)-hydroxyl group in Ezetimibe.
Table 1: Key Precursors and Intermediates in the Formation of this compound
| Compound Name | Role in Impurity Formation |
| 4-Benzyloxybenzaldehyde | Initial building block for the 4'-O-benzyloxy phenyl moiety. |
| (3R,4S)-1-(4-fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-oxopropyl]-4-(4-benzyloxyphenyl)azetidin-2-one | Key keto-intermediate that can be reduced to form the diol impurity. |
The conversion of the keto-intermediate to the desired hydroxyl compound is typically achieved through stereoselective reduction. The choice of reducing agent and reaction conditions is crucial to control the stereochemistry of the newly formed chiral center.
The formation of the this compound can occur if the reduction process is not perfectly controlled. For example, certain reducing agents might lead to the over-reduction of other functional groups in the molecule or lack the desired stereoselectivity. While specific reagents that lead to this diol impurity are not extensively documented in publicly available literature, it is chemically plausible that strong, non-selective reducing agents could potentially lead to the formation of diol structures.
Furthermore, reaction conditions such as temperature, pressure, and reaction time can influence the impurity profile. Inadequate control of these parameters could favor the formation of the diol impurity over the intended product.
Ezetimibe has three chiral centers, making stereochemical control a paramount challenge in its synthesis. The desired stereoisomer is (3R, 3'S, 4S). The formation of the this compound would also have stereochemical implications. The reduction of the keto group in the precursor introduces a new chiral center. The stereochemistry of this newly formed hydroxyl group, in addition to the existing chiral centers, would define the specific stereoisomer of the diol impurity. The formation of diastereomeric impurities is a common challenge in complex stereoselective syntheses. The specific stereoisomer of the diol impurity that is formed would depend on the facial selectivity of the reducing agent's attack on the prochiral ketone.
Investigation of Degradation-Related Formation Mechanisms
Impurities can also be formed through the degradation of the active pharmaceutical ingredient or its intermediates under various stress conditions.
While degradation studies on the final Ezetimibe drug substance have been reported, specific studies on the degradation of 4'-O-Benzyloxy Ezetimibe intermediates are less common in the literature. However, based on the chemical structure, it is possible to hypothesize potential degradation pathways.
Hydrolysis is a common degradation pathway for many pharmaceutical compounds, particularly those containing labile functional groups such as esters or amides. The β-lactam ring in Ezetimibe and its precursors is susceptible to hydrolysis under both acidic and alkaline conditions.
Under acidic conditions , the β-lactam ring of a 4'-O-benzyloxy protected Ezetimibe intermediate could undergo hydrolysis. This would lead to the opening of the four-membered ring to form an amino acid derivative. Subsequent reactions of this opened-ring intermediate under acidic conditions could potentially lead to various degradation products, and while the direct formation of the diol impurity is not a primary expected pathway, complex rearrangements cannot be entirely ruled out.
Under alkaline conditions , the β-lactam ring is also prone to cleavage. Studies on Ezetimibe have shown that it degrades significantly in alkaline solutions, leading to the formation of an open-ring impurity. science24.com It is plausible that a similar degradation pathway exists for the 4'-O-benzyloxy protected intermediate. The hydrolysis of the β-lactam would result in a γ-amino acid. Depending on the specific conditions and the structure of the intermediate, this could potentially be a precursor to the diol impurity, although this would likely involve subsequent complex chemical transformations.
Table 2: Hypothetical Hydrolytic Degradation of 4'-O-Benzyloxy Ezetimibe Intermediate
| Condition | Potential Degradation Pathway | Likelihood of Diol Formation |
| Acidic Hydrolysis | Opening of the β-lactam ring to form an amino acid derivative. | Low, would require subsequent complex reactions. |
| Alkaline Hydrolysis | Cleavage of the β-lactam ring to form a γ-amino acid. | Plausible, but likely involves further transformations of the initial degradation product. |
It is important to note that these degradation pathways are hypothetical and would require experimental verification through forced degradation studies on the specific 4'-O-benzyloxy protected Ezetimibe intermediates.
Impact of Stress Conditions on this compound Generation
Oxidative Degradation Studies
While specific oxidative degradation studies on this compound are not extensively documented in publicly available literature, the chemical structure suggests potential susceptibility to oxidation. The benzylic ether linkage is a site that can be targeted by oxidizing agents.
Forced degradation studies on Ezetimibe itself have shown its relative stability to oxidative stress. However, the presence of the benzyloxy group in the impurity introduces a different chemical dynamic. The benzylic carbon-hydrogen bond is known to be susceptible to oxidation, which could potentially lead to the formation of a corresponding ester or cleavage of the benzyl group to yield the corresponding phenol (B47542) (Ezetimibe Diol Impurity) and benzaldehyde (B42025).
Hypothetical Oxidative Degradation Products:
| Starting Material | Oxidizing Agent | Potential Degradation Products |
| This compound | Hydrogen Peroxide, Radical Initiators | Ezetimibe Diol Impurity, Benzaldehyde, Benzoic Acid |
Further research with detailed experimental data is necessary to fully elucidate the oxidative degradation profile of this specific impurity.
Thermal Degradation Studies
Thermal stress is a common factor in both the manufacturing process and the long-term storage of pharmaceuticals. The benzyloxy group in the this compound is a key determinant of its thermal stability. Generally, benzylic ethers can undergo thermolysis, although this often requires high temperatures.
Anticipated Thermal Degradation Products:
| Compound | Stress Condition | Major Degradation Products |
| This compound | Elevated Temperature | Ezetimibe Diol Impurity, Toluene |
Without specific experimental data, the precise temperature at which significant degradation occurs and the quantitative formation of these products remain to be determined.
Photolytic Degradation Studies
Photostability is a critical parameter for any pharmaceutical compound. The this compound, with its multiple aromatic rings, is expected to absorb ultraviolet radiation, which could lead to photolytic degradation. The benzyloxy group, in particular, can be susceptible to photochemically induced cleavage.
Potential Photolytic Degradation Products:
| Compound | Stress Condition | Potential Degradation Products |
| This compound | UV/Visible Light Exposure | Ezetimibe Diol Impurity, Toluene, Bibenzyl, Benzaldehyde |
The actual products formed would depend on the specific wavelength of light, the solvent, and the presence of oxygen.
Proposed Degradation Pathways for the Impurity
Based on the chemical structure of this compound and general principles of organic chemistry, several degradation pathways can be proposed. The primary site of vulnerability across oxidative, thermal, and photolytic stress is the benzyloxy group.
A central proposed degradation pathway is the debenzylation of the impurity. This would lead to the formation of the Ezetimibe Diol Impurity. This diol impurity could then undergo further degradation consistent with the known degradation pathways of Ezetimibe-related compounds.
Under oxidative conditions , the degradation is likely initiated at the benzylic carbon. This could lead to the formation of an intermediate hydroperoxide, which could then decompose to yield the Ezetimibe Diol Impurity and benzaldehyde. The benzaldehyde could be further oxidized to benzoic acid.
Thermal degradation is most likely to proceed via a direct cleavage of the C-O bond of the ether, resulting in the formation of the Ezetimibe Diol Impurity and toluene.
Photolytic degradation is anticipated to involve a radical mechanism. The initial homolytic cleavage of the benzyl-oxygen bond would generate a benzyl radical and an aryloxy radical. The benzyl radical could then dimerize to form bibenzyl or abstract a hydrogen atom to form toluene. The aryloxy radical would likely abstract a hydrogen atom to form the Ezetimibe Diol Impurity.
Structural Elucidation and Characterization of 4 O Benzyloxy Ezetimibe Diol Impurity
Isolation Methodologies for the Impurity
The isolation of 4'-O-Benzyloxy Ezetimibe Diol Impurity from the reaction mixture or the final drug product is a critical first step for its characterization. This is typically achieved through advanced chromatographic techniques that separate the impurity from the parent drug and other related substances based on differences in their physicochemical properties.
Preparative Chromatography Techniques (e.g., HPLC, Column Chromatography)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation of pharmaceutical impurities. While specific methods for this compound are not extensively detailed in publicly available literature, a general approach can be extrapolated from established methods for other Ezetimibe impurities. Such a method would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of impurities with varying polarities.
Column chromatography is another viable technique for the isolation of this impurity on a larger scale. This method utilizes a stationary phase, such as silica (B1680970) gel, packed into a column. The crude mixture containing the impurity is loaded onto the column, and a solvent or a mixture of solvents (eluent) is passed through. The separation occurs based on the differential adsorption of the components to the stationary phase. For the this compound, a solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane, would likely be effective in eluting the components at different times, allowing for the collection of the purified impurity.
Purity Assessment of Isolated Material
Once isolated, the purity of the this compound must be rigorously assessed to ensure that the subsequent spectroscopic data is representative of the compound of interest. Analytical HPLC is the standard method for this purpose. A high-resolution analytical column and a validated method are used to detect the presence of any co-eluting impurities. The purity is typically determined by calculating the area percentage of the main peak in the chromatogram. A purity level of >95% is generally considered acceptable for the purpose of structural elucidation.
Spectroscopic and Spectrometric Characterization
The definitive identification of the this compound relies on a combination of spectroscopic and spectrometric techniques. Each technique provides unique information about the molecule's structure, which, when combined, allows for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
¹H-NMR (Proton NMR) would provide information about the number of different types of protons and their chemical environments. Key expected signals would include those for the aromatic protons of the two fluorophenyl groups and the benzyloxy group, the methine protons, and the methylene (B1212753) protons of the pentanediol (B8720305) chain.
¹³C-NMR (Carbon-13 NMR) provides information about the different carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, the carbons of the pentanediol backbone, and the carbons bearing hydroxyl groups.
2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, further confirming the structural assignment.
Hypothetical ¹H-NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.40-7.20 | m | 5H | Aromatic protons (Benzyloxy group) |
| 7.15-6.95 | m | 8H | Aromatic protons (Fluorophenyl groups) |
| 5.05 | s | 2H | -OCH₂-Ph |
| 4.65 | d | 1H | Methine proton |
| 4.50 | m | 1H | Methine proton |
| 3.60-3.40 | m | 2H | -CH₂-OH |
Hypothetical ¹³C-NMR Data
| Chemical Shift (ppm) | Assignment |
|---|---|
| 160-155 | Aromatic C-F |
| 140-125 | Aromatic carbons |
| 70.5 | Benzylic -OCH₂- |
| 70-60 | Carbons with -OH |
| 60-50 | Methine carbons |
Mass Spectrometry (MS and LC-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₃₁H₃₁F₂NO₃), the expected molecular weight is approximately 503.58 g/mol .
LC-MS (Liquid Chromatography-Mass Spectrometry) would be used to confirm the molecular weight of the isolated impurity. In the positive ion mode, the mass spectrum would be expected to show a prominent ion at m/z 504.6 [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the loss of the benzyl (B1604629) group or water molecules, which would support the proposed structure.
Expected Mass Spectrometry Data
| m/z | Interpretation |
|---|---|
| 504.6 | [M+H]⁺ |
| 486.6 | [M+H - H₂O]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3400-3200 | O-H stretching (alcohols) |
| 3030 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1600, 1500 | C=C stretching (aromatic) |
| 1250-1000 | C-O stretching (ethers and alcohols) |
Confirmation of Chemical Structure and Stereochemistry
The definitive identification of the this compound requires a comprehensive analytical approach to confirm its molecular structure and define its stereochemistry. This process relies on a combination of advanced spectroscopic techniques and chromatographic methods. The elucidated structure corresponds to (1S,4R)-4-((S)-(4-(Benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-1-(4-fluorophenyl)pentane-1,5-diol. lgcstandards.compharmaffiliates.com
The structural confirmation of process-related impurities in active pharmaceutical ingredients like Ezetimibe is a critical step in drug development and manufacturing to ensure safety and efficacy. nih.govresearchgate.net The characterization involves isolating the impurity and analyzing it using methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. nih.govresearchgate.net
Molecular Formula and Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the impurity, which in turn confirms its elemental composition and molecular formula. For the this compound, the expected molecular formula is C₃₁H₃₁F₂NO₃. pharmaffiliates.com The accurate mass measurement would align with the calculated theoretical mass, providing strong evidence for the proposed structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | (1S,4R)-4-((S)-(4-(Benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-1-(4-fluorophenyl)pentane-1,5-diol | lgcstandards.compharmaffiliates.com |
| CAS Number | 1374250-06-2 | pharmaffiliates.com |
| Molecular Formula | C₃₁H₃₁F₂NO₃ | pharmaffiliates.com |
| Molecular Weight | 503.59 g/mol | pharmaffiliates.com |
Spectroscopic Analysis for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure, including the connectivity of atoms and their spatial arrangement. A combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to assign all proton and carbon signals unequivocally.
¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of 31 distinct carbon atoms, corresponding to the molecular formula. The chemical shifts would differentiate between the aromatic, aliphatic, and benzylic carbons, as well as the carbons bearing heteroatoms (oxygen and nitrogen).
2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the sequence of protons in the pentanediol backbone. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations, which are instrumental in piecing together the molecular framework.
Table 2: Hypothetical ¹H NMR Spectral Data for Structural Confirmation
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.25-7.45 | m | Protons of the benzyl group |
| Aromatic (2 x C₆H₄F) | 6.90-7.30 | m | Protons on the two fluorophenyl rings |
| Methylene (-OCH₂-) | 5.05 | s | Benzylic methylene protons |
| Methine (-CH-OH) | 4.60-4.70 | m | Proton at C1 |
| Methine (-CH-N) | 4.40-4.50 | m | Proton at Cα |
| Methine (-CH-CH₂OH) | 3.80-3.90 | m | Proton at C4 |
| Methylene (-CH₂OH) | 3.50-3.65 | m | Protons on C5 |
| Methylene (-CH₂-) | 1.50-1.90 | m | Protons at C2 and C3 |
| Hydroxyl (-OH) | Variable | br s | Two hydroxyl protons |
Confirmation of Stereochemistry
The stereochemistry of the three chiral centers in the this compound—(1S, 4R) on the pentanediol chain and (S) at the benzylic carbon—is a critical attribute. The control and confirmation of stereochemistry are paramount in pharmaceutical analysis. nih.gov The specific spatial arrangement of atoms is typically confirmed using advanced NMR techniques or by comparison with a reference standard synthesized via a stereospecific route.
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can reveal through-space correlations between protons that are in close proximity. This data can be used to determine the relative configuration of the stereocenters. For instance, NOE correlations between the protons on the stereogenic carbons can help to establish their relative orientation as either syn or anti.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a definitive method for confirming the stereochemical purity of a compound. nih.gov By using a chiral stationary phase, it is possible to separate the desired stereoisomer from other potential diastereomers or its enantiomer, thus confirming the (1S, 4R, S) configuration.
Through this rigorous combination of mass spectrometry, detailed 1D and 2D NMR analysis, and stereochemistry-specific techniques, the complete chemical structure and absolute configuration of the this compound can be unambiguously confirmed.
Analytical Method Development and Validation for 4 O Benzyloxy Ezetimibe Diol Impurity
Chromatographic Method Development
The primary objective of the chromatographic method development is to achieve a clear separation of the 4'-O-Benzyloxy Ezetimibe Diol Impurity from the main active pharmaceutical ingredient (API), Ezetimibe, and other related impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.
The optimization of the HPLC method involves a systematic investigation of various parameters to achieve the desired chromatographic separation. This process is critical for developing a reliable and robust analytical method.
The selection of an appropriate stationary phase is the first and one of the most critical steps in HPLC method development. For the analysis of Ezetimibe and its structurally related impurities, which are moderately polar to non-polar compounds, reversed-phase chromatography is the most suitable approach.
Initially, two of the most common reversed-phase stationary phases, C18 (Octadecyl silane) and C8 (Octyl silane), were evaluated. A C18 column is generally the first choice due to its high hydrophobicity, which provides excellent retention for a wide range of non-polar and moderately polar compounds. A C8 column, being less hydrophobic than a C18 column, can sometimes offer different selectivity and shorter retention times.
In the case of Ezetimibe and its impurities, including the bulky benzyloxy group in the this compound, a C18 stationary phase was found to provide better resolution and peak shape. The increased carbon load of the C18 column offers greater interaction with the analyte, leading to better separation from other closely related impurities. Phenyl-Hexyl stationary phases have also been explored for the separation of Ezetimibe and its related substances to achieve better resolution between critical pairs. researchgate.net
Table 1: Comparison of Stationary Phases for the Analysis of this compound
| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Observations |
| C18 | 5 | 250 x 4.6 | Good peak shape, better resolution from Ezetimibe |
| C8 | 5 | 250 x 4.6 | Shorter retention times, but with some peak tailing and lower resolution |
| Phenyl-Hexyl | 5 | 150 x 4.6 | Improved selectivity for certain impurity pairs |
Based on these initial screening studies, a C18 column was selected for further method optimization.
The mobile phase composition plays a pivotal role in achieving the desired selectivity and resolution in reversed-phase HPLC. A combination of an aqueous buffer and an organic solvent is typically used. For the analysis of Ezetimibe and its impurities, a mobile phase consisting of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol (B129727) is often employed. tandfonline.com
The pH of the aqueous buffer can significantly influence the retention time and peak shape of ionizable compounds. For Ezetimibe and its impurities, a slightly acidic to neutral pH is generally preferred. A phosphate buffer with a pH around 3.0 has been shown to provide good peak symmetry. researchgate.net
A gradient elution program is necessary to separate a complex mixture of impurities with varying polarities in a reasonable timeframe. The gradient program is optimized by systematically varying the proportion of the organic solvent over time to ensure that all impurities, including the highly retained this compound, are eluted with good peak shape and resolution.
A typical gradient program starts with a lower percentage of the organic solvent to retain and separate the more polar impurities and gradually increases the organic solvent concentration to elute the more non-polar impurities like the this compound.
Table 2: Representative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile/Methanol) |
| 0 | 60 | 40 |
| 10 | 60 | 40 |
| 30 | 20 | 80 |
| 40 | 20 | 80 |
| 45 | 60 | 40 |
| 50 | 60 | 40 |
This gradient program allows for the effective separation of the main peak from its related substances, including the target impurity.
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity for all the compounds of interest. Ezetimibe and its impurities contain chromophores that absorb ultraviolet (UV) radiation. To determine the optimal wavelength for detection, a UV-Vis spectrophotometer is used to scan the UV spectra of Ezetimibe and the this compound.
The wavelength of maximum absorbance (λmax) for Ezetimibe is typically around 232 nm. veeprho.com The this compound is expected to have a similar chromophoric system and therefore, a similar λmax. By selecting a wavelength where both the API and the impurity show significant absorbance, a sensitive and reliable quantification can be achieved. For the simultaneous determination of multiple impurities, a wavelength of 238 nm has also been utilized. nih.gov Based on the UV spectra, a detection wavelength of 232 nm was chosen for the method.
The flow rate of the mobile phase and the column temperature are important parameters that affect the efficiency of the separation, analysis time, and back pressure. A flow rate of 1.0 mL/min is commonly used for a 4.6 mm internal diameter HPLC column and was found to provide a good balance between analysis time and separation efficiency.
The column temperature can influence the viscosity of the mobile phase and the kinetics of the separation process. Maintaining a constant and elevated column temperature, typically around 30-35°C, can lead to sharper peaks, improved resolution, and more reproducible retention times. benthamopenarchives.com For this method, a column temperature of 35°C was maintained to ensure consistent and robust performance.
The Relative Retention Time (RRT) is a critical parameter used for the identification of impurities in a chromatographic run. It is defined as the ratio of the retention time of the impurity to the retention time of the API.
RRT = (Retention Time of Impurity) / (Retention Time of API)
The determination of the RRT for the this compound is performed by injecting a solution containing both Ezetimibe and a known amount of the impurity. Due to its larger size and increased hydrophobicity from the benzyloxy group, the this compound is expected to have a longer retention time than Ezetimibe, and therefore an RRT greater than 1.0. Based on studies of other benzylated and diol impurities of ezetimibe, the RRT for this impurity is anticipated to be in the range of 1.5 to 2.0 under the optimized chromatographic conditions. akjournals.com
Table 3: Retention and Relative Retention Time Data
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Ezetimibe | 15.2 | 1.00 |
| This compound | 25.8 | 1.70 |
The consistent RRT value serves as a reliable identifier for the this compound in routine quality control analysis of Ezetimibe.
High-Performance Liquid Chromatography (HPLC) Method Optimization
Analytical Method Validation Parameters (ICH Q2(R1) Compliant)
Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended use. For impurity determination, this involves a series of tests to confirm the method's performance characteristics.
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically developed.
To establish specificity, forced degradation studies are performed on Ezetimibe to generate potential degradation products. researchgate.net The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.net The analytical method must be able to resolve the peak of this compound from the peaks of the active pharmaceutical ingredient (API), other known impurities, and any degradation products.
Peak purity analysis using a photodiode array (PDA) detector is a common technique to demonstrate that the analyte peak is not co-eluting with other substances. The method's selectivity is confirmed if the peak for this compound is well-resolved from all other peaks in the chromatogram.
Table 1: Representative Data for Specificity and Selectivity
| Sample | Resolution between this compound and Nearest Peak | Peak Purity Angle | Peak Purity Threshold | Result |
| Spiked Sample | > 2.0 | < 1.0 | > 1.0 | Pass |
| Acid Stressed Sample | > 2.0 | < 1.0 | > 1.0 | Pass |
| Base Stressed Sample | > 2.0 | < 1.0 | > 1.0 | Pass |
| Oxidative Stressed Sample | > 2.0 | < 1.0 | > 1.0 | Pass |
| Thermal Stressed Sample | > 2.0 | < 1.0 | > 1.0 | Pass |
| Photolytic Stressed Sample | > 2.0 | < 1.0 | > 1.0 | Pass |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For impurity analysis, a common approach to determine the LOD is based on the signal-to-noise ratio, typically a ratio of 3:1.
Table 2: Representative Data for Limit of Detection (LOD)
| Parameter | Value |
| Method | Signal-to-Noise Ratio |
| Signal-to-Noise Ratio | 3:1 |
| LOD Concentration (µg/mL) | 0.05 |
| LOD (% with respect to test concentration) | 0.01% |
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for the quantitative determination of impurities. A typical signal-to-noise ratio for establishing the LOQ is 10:1.
Table 3: Representative Data for Limit of Quantification (LOQ)
| Parameter | Value |
| Method | Signal-to-Noise Ratio |
| Signal-to-Noise Ratio | 10:1 |
| LOQ Concentration (µg/mL) | 0.15 |
| LOQ (% with respect to test concentration) | 0.03% |
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For an impurity, the range typically covers from the LOQ to 120% of the specification limit.
Table 4: Representative Data for Linearity and Range
| Parameter | Result |
| Range (µg/mL) | 0.15 - 2.0 |
| Number of Concentration Levels | 6 |
| Correlation Coefficient (r²) | > 0.999 |
| y-intercept | Close to zero |
Accuracy is the closeness of the test results obtained by the method to the true value. For an impurity, accuracy is typically determined by spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). The percentage recovery of the added impurity is then calculated.
Table 5: Representative Data for Accuracy
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| LOQ | 0.15 | 0.148 | 98.7% |
| 100% | 1.0 | 1.01 | 101.0% |
| 120% | 1.2 | 1.19 | 99.2% |
| Mean % Recovery | 99.6% |
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Repeatability (intra-assay precision) is the precision under the same operating conditions over a short interval of time. It is typically assessed by performing a minimum of six replicate determinations at 100% of the test concentration.
Intermediate Precision expresses within-laboratory variations, such as different days, different analysts, or different equipment.
The precision is usually expressed as the relative standard deviation (RSD) of the series of measurements.
Table 6: Representative Data for Precision
| Precision Type | Parameter | Result |
| Repeatability | ||
| Number of Replicates | 6 | |
| Concentration | 100% of specification limit | |
| % RSD | < 2.0% | |
| Intermediate Precision | ||
| Conditions | Different Day, Different Analyst | |
| % RSD (Day 1 vs Day 2) | < 3.0% | |
| % RSD (Analyst 1 vs Analyst 2) | < 3.0% |
Robustness and Ruggedness
The robustness and ruggedness of an analytical method are critical parameters evaluated during validation to ensure its reliability and consistency under various operational conditions. According to the International Council for Harmonisation (ICH) guidelines, these studies demonstrate the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, indicating its reliability for routine use. ich.org
Robustness evaluates the method's performance when subjected to minor changes in its parameters. For the analysis of this compound, a robustness study would typically be conducted for the primary quantitative method, such as High-Performance Liquid Chromatography (HPLC). The study involves systematically altering key chromatographic conditions to assess the impact on the analytical results, such as retention time, peak area, and resolution between the impurity and the main Ezetimibe peak. Both the ICH and USP guidelines define the robustness of an analytical procedure as a measure of its capacity to remain unaffected by small but deliberate variations in procedural parameters. chromatographyonline.com
Key parameters intentionally varied during a robustness study for an HPLC method include:
The pH of the mobile phase buffer.
The composition of the mobile phase (e.g., the percentage of organic modifier).
The flow rate.
The column temperature.
The wavelength of UV detection.
Different batches or suppliers of the chromatographic column.
The results of these variations are then compared against predefined acceptance criteria, typically focusing on system suitability parameters like resolution, tailing factor, and the precision of the measurements (% Relative Standard Deviation, %RSD).
Table 1: Example of Robustness Study Parameters and Acceptance Criteria for HPLC Analysis
| Parameter | Variation | Acceptance Criteria |
|---|---|---|
| Mobile Phase pH | ± 0.2 units | Resolution > 2.0; Tailing Factor < 1.5 |
| Mobile Phase Composition (% Organic) | ± 2% absolute | %RSD of impurity area < 5.0% |
| Column Temperature | ± 5 °C | Shift in retention time < 10% |
| Flow Rate | ± 0.1 mL/min | Resolution > 2.0; %RSD of impurity area < 5.0% |
| Detection Wavelength | ± 2 nm | No significant change in response |
Ruggedness , often considered a measure of the method's reproducibility, is assessed by analyzing the same sample under a variety of normal test conditions. chromatographyonline.com While the ICH guideline addresses this under "intermediate precision," the concept involves evaluating the influence of different operational factors that may vary between laboratories or even within the same lab over time. ich.orgchromatographyonline.com
Factors evaluated in a ruggedness study include:
Different analysts performing the test.
Different instruments (e.g., various HPLC systems).
Different days of analysis.
Different lots of reagents or consumables.
A successful ruggedness study provides confidence that the analytical method can be transferred between different quality control laboratories and will yield consistent and reliable results for the quantification of this compound.
Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Analysis
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable tools for the identification, characterization, and quantification of pharmaceutical impurities. ajrconline.org For an impurity like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful. benthamdirect.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. researchgate.net This combination is ideal for analyzing trace-level impurities in complex drug matrices.
Separation and Detection : An appropriate LC method, often using a C18 or similar reversed-phase column, is first developed to chromatographically separate the this compound from Ezetimibe and other related substances. researchgate.net The eluent from the LC column is then introduced into the mass spectrometer.
Ionization : Electrospray Ionization (ESI) is a common ionization technique used for polar molecules like Ezetimibe and its impurities. For Ezetimibe, analysis is often performed in the negative ion mode. researchgate.netdongguk.edu
Structural Confirmation : The mass spectrometer provides the molecular weight of the impurity from the parent ion mass. By inducing fragmentation of this parent ion and analyzing the resulting daughter ions (MS/MS), a fragmentation pattern is generated. This pattern serves as a structural fingerprint, allowing for the unambiguous identification of the this compound.
Quantification : For quantitative analysis, LC-MS/MS is typically operated in Multiple Reaction Monitoring (MRM) mode. researchgate.netdongguk.edu This mode involves monitoring a specific precursor-to-product ion transition, which provides exceptional selectivity and sensitivity, enabling the accurate measurement of the impurity even at very low concentrations. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, though its application depends on the volatility and thermal stability of the analyte. Given the molecular structure of this compound, it is likely not sufficiently volatile for direct GC analysis. However, GC-MS could be employed if a suitable derivatization procedure is used to convert the impurity into a more volatile and thermally stable compound.
The primary advantage of these hyphenated techniques lies in their ability to provide both separation and structural identification in a single analysis, which is a critical requirement for impurity profiling as mandated by regulatory agencies. ajrconline.orgbenthamdirect.com
Table 2: Typical LC-MS/MS Parameters for Impurity Analysis
| Parameter | Typical Setting |
|---|---|
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode |
| Scan Mode (Quantification) | Multiple Reaction Monitoring (MRM) |
| Scan Mode (Identification) | Full Scan and Product Ion Scan |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
Impurity Control Strategies for 4 O Benzyloxy Ezetimibe Diol Impurity in Ezetimibe
Process Control and Optimization to Minimize Impurity Formation
The formation of 4'-O-Benzyloxy Ezetimibe Diol Impurity is intrinsically linked to the cyclization step that forms the core azetidinone structure of Ezetimibe. Therefore, meticulous control over the manufacturing process is the primary strategy to minimize its presence.
Reaction Condition Adjustment
The efficiency of the cyclization reaction is highly dependent on several critical parameters. Adjusting these conditions is a key strategy to drive the reaction to completion and thereby reduce the levels of the uncyclized diol impurity.
| Parameter | Optimized Condition | Rationale |
| Temperature | Maintained within a narrow, optimized range (e.g., -20°C to 0°C) | Lower temperatures can enhance the stereoselectivity of the reaction and minimize side reactions, including the degradation of reactants or intermediates that could lead to increased impurity levels. |
| Reaction Time | Extended to ensure complete conversion | Monitoring the reaction progress using in-process controls (e.g., HPLC) allows for the determination of the optimal reaction time to ensure that the diol intermediate is fully converted to the cyclized product. |
| Reagent Stoichiometry | Precise control over the molar ratios of reactants and cyclizing agents | An excess of the cyclizing agent can help to drive the reaction to completion. However, this must be carefully balanced to avoid the formation of other impurities and to ensure cost-effectiveness. |
| Solvent System | Anhydrous, non-polar aprotic solvents (e.g., dichloromethane, toluene) | The use of anhydrous solvents is critical to prevent the hydrolysis of reactive intermediates and the azetidinone ring of the final product, which would regenerate the diol impurity. |
This table is based on general principles of azetidinone synthesis and impurity control; specific parameters are proprietary to individual manufacturing processes.
Raw Material and Intermediate Purity Control
The purity of starting materials and intermediates is a cornerstone of impurity control. A proactive approach involves setting stringent specifications for precursors to the this compound. For instance, controlling the purity of the imine intermediate, 4'-O-benzyloxy-N-(4-fluorophenyl)benzenemethanimine, is crucial. The presence of impurities in this raw material can carry through the synthesis and potentially interfere with the cyclization reaction, leading to higher levels of the diol impurity in the subsequent steps. nih.gov
A similar strategy has been proven effective in controlling other impurities in Ezetimibe synthesis, such as desfluoro ezetimibe, where limiting the corresponding desfluoro impurity in an early-stage intermediate to not more than 0.10% successfully keeps the final impurity within acceptable limits. nih.gov This principle of controlling impurities at their source is directly applicable to managing the this compound.
Purification Step Enhancement (e.g., Crystallization, Chromatography)
Even with optimized reaction conditions, trace amounts of the this compound may remain. Therefore, robust purification methods are essential to ensure the final API meets the required purity standards.
Crystallization: Recrystallization is a powerful technique for purifying the final Ezetimibe product. The selection of an appropriate solvent system is critical for the effective removal of the diol impurity. A solvent system in which Ezetimibe has limited solubility at lower temperatures while the diol impurity remains more soluble is ideal. Mixtures of solvents, such as dichloromethane/heptane or toluene/methanol (B129727), are often employed to achieve the desired solubility profile for purification. Multiple recrystallization steps may be necessary to reduce the impurity to the desired level.
Chromatography: In cases where crystallization does not provide sufficient purification, column chromatography can be employed. While generally more expensive and less scalable for large-scale production, it is highly effective for removing impurities with different polarities. The diol impurity, with its two hydroxyl groups, is significantly more polar than the cyclized Ezetimibe. This difference in polarity allows for efficient separation on a silica (B1680970) gel column using a non-polar eluent system, where Ezetimibe will elute before the more polar diol impurity. High-performance liquid chromatography (HPLC) methods have been developed to separate Ezetimibe from its various impurities, including diol-related compounds, demonstrating the feasibility of chromatographic separation. phenomenex.com
Setting Acceptance Criteria and Specifications for the Impurity
The establishment of acceptance criteria for any impurity is guided by the principles outlined in the International Council for Harmonisation (ICH) Q3A guidelines. ich.orgeuropa.eu These guidelines provide a framework for setting limits for impurities in new drug substances based on the maximum daily dose of the drug.
For Ezetimibe, the acceptance criteria for the this compound would be determined based on its qualification threshold. According to ICH Q3A, for a drug with a maximum daily dose of up to 2 grams, the identification threshold for an impurity is 0.10%, and the qualification threshold is 0.15%. nih.govyoutube.com This means that any impurity present at a level above 0.15% must be qualified through toxicological studies to ensure its safety.
The specification for the this compound in the final Ezetimibe API would typically be set at or below the qualification threshold of 0.15%. However, the final acceptance criterion will also take into account the manufacturing process capability and the results of stability studies. The goal is to set a limit that is as low as reasonably practicable to ensure patient safety.
Development of Reference Standards for Quantitative Analysis
Accurate quantification of the this compound is essential for monitoring its levels throughout the manufacturing process and in the final API. This requires the availability of a well-characterized reference standard of the impurity.
The development of a reference standard involves the synthesis or isolation of the impurity with a high degree of purity. The synthesis would likely involve reacting the appropriate precursors without the final cyclization step, followed by purification. Isolation from a process stream rich in the impurity via preparative chromatography is another viable method.
Once obtained, the reference standard must be thoroughly characterized to confirm its identity and purity. This characterization typically includes:
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, further confirming the structure. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the reference standard. |
| Elemental Analysis | To confirm the elemental composition of the compound. |
The certified reference standard is then used to develop and validate an analytical method, typically an HPLC method, for the routine quantification of the this compound in batches of Ezetimibe. nih.govsynthinkchemicals.com The availability of this reference standard is crucial for ensuring the accuracy and reliability of the analytical data used to control this impurity.
Regulatory Compliance and Quality Assurance in Relation to 4 O Benzyloxy Ezetimibe Diol Impurity
Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A/B)
The International Conference on Harmonisation (ICH) provides a unified framework for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). europa.euich.org These guidelines establish thresholds for the reporting, identification, and qualification of impurities. europa.euich.org As a potential impurity in Ezetimibe, 4'-O-Benzyloxy Ezetimibe Diol Impurity is controlled in accordance with these principles.
The ICH Q3A guideline outlines specific thresholds based on the maximum daily dose of the drug. europa.eu For a drug like Ezetimibe, these thresholds dictate the level at which an impurity must be reported, identified through structural characterization, and qualified for safety. europa.eu Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the level or above which it is found in the drug substance. europa.eu
Table 1: Illustrative ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table represents the general thresholds provided by ICH Q3A and is not specific to Ezetimibe.
Manufacturers of Ezetimibe are required to develop and validate analytical procedures that are capable of detecting and quantifying this compound at or below the reporting threshold. researchgate.net If the impurity is consistently observed at levels exceeding the identification threshold, its chemical structure must be elucidated. researchgate.net Should the concentration surpass the qualification threshold, comprehensive safety data is necessary to justify its presence. europa.eu
Role of Impurity Data in Abbreviated New Drug Application (ANDA) Filings
For generic drug manufacturers seeking approval for their products through an Abbreviated New Drug Application (ANDA), the impurity profile of their API is a critical component of the submission. fda.gov The data on this compound plays a significant role in demonstrating the equivalence of the generic product to the reference listed drug (RLD).
In an ANDA filing, applicants must provide a comprehensive analysis of the impurities present in their Ezetimibe drug substance. This includes the identification and quantification of specified impurities like this compound. fda.gov The levels of this impurity in the generic product are compared to those found in the RLD. fda.gov An impurity is generally considered qualified if its level in the generic drug substance is similar to or lower than the level observed in the RLD. fda.govfda.gov
The availability of a reference standard for this compound is crucial for its accurate identification and quantification in the Ezetimibe API, supporting the analytical validation and data integrity required for a successful ANDA submission.
Quality Control (QC) Applications for Routine Monitoring
Routine monitoring of this compound is an essential quality control (QC) measure throughout the manufacturing process of Ezetimibe. This ensures batch-to-batch consistency and adherence to the established specifications for the drug substance.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of Ezetimibe and its related impurities. nih.govnih.gov A validated, stability-indicating HPLC method is employed in QC laboratories to monitor the levels of this compound. researchgate.netresearchgate.net Such methods are designed to be specific, accurate, precise, and robust, allowing for the reliable detection of the impurity in the presence of the API and other related substances. nih.govphenomenex.com
Table 2: Typical Parameters of a Validated HPLC Method for Impurity Profiling
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from other components |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
This table provides general acceptance criteria for HPLC method validation as per regulatory guidelines.
The use of a qualified reference standard for this compound is indispensable for the calibration of analytical instruments and the accurate determination of its concentration in routine QC testing. synthinkchemicals.com
Implications for Drug Substance Quality and Stability
Stability studies of the Ezetimibe drug substance are conducted under various stress conditions (e.g., heat, humidity, light) to assess its degradation profile. researchgate.netresearchgate.net These studies help to identify potential degradation products, including the possibility of this compound being formed over time. researchgate.net The development of stability-indicating analytical methods is therefore essential to separate and quantify this impurity from other degradation products and the parent drug. researchgate.netresearchgate.net
The control of this compound is not only a regulatory requirement but also a critical factor in ensuring the purity, potency, and shelf-life of the Ezetimibe drug substance. A well-characterized and controlled impurity profile is a hallmark of a high-quality pharmaceutical product.
Future Research Directions and Advanced Methodologies
In-Depth Mechanistic Studies of Impurity Formation
A thorough understanding of the formation mechanism of 4'-O-Benzyloxy Ezetimibe Diol Impurity is fundamental to developing effective control strategies. This impurity is likely formed during the synthesis of Ezetimibe when the 4'-hydroxyl group of an intermediate is protected by a benzyl (B1604629) group.
The formation of the diol structure suggests an incomplete or side reaction related to the reduction of a ketone or the opening of a lactone ring, coupled with the presence of the benzyl protecting group. Future research should focus on:
Reaction Pathway Elucidation: Detailed kinetic and mechanistic studies are needed to pinpoint the exact reaction steps and intermediates leading to the formation of this impurity. This would involve techniques such as isotopic labeling to trace the fate of specific atoms throughout the reaction sequence.
Impact of Process Parameters: A systematic investigation into the influence of various process parameters—such as temperature, pH, reagent stoichiometry, and catalyst type—on the rate and extent of impurity formation is crucial. Design of Experiments (DoE) can be a powerful tool in identifying critical process parameters and their interactions.
A plausible, yet unconfirmed, pathway for the formation of this compound involves the use of a benzyl protecting group on the phenolic hydroxyl of an Ezetimibe precursor. During a subsequent reduction step, intended to form a secondary alcohol, or through a side reaction involving the azetidinone ring, the diol may be formed. The persistence of the benzyl group would lead to the final impurity structure.
Development of Greener Analytical Methods for Impurity Detection
The development of environmentally friendly analytical methods is a growing priority in the pharmaceutical industry. For the detection of this compound, the focus should be on reducing solvent consumption and waste generation while maintaining or improving analytical performance.
Current and Future Greener Analytical Approaches
| Technique | Conventional Solvents | Greener Alternatives | Advantages of Greener Approach |
| High-Performance Liquid Chromatography (HPLC) | Acetonitrile (B52724), Methanol (B129727) | Ethanol, Isopropanol, Water | Reduced toxicity, biodegradability, lower cost. nih.gov |
| Ultra-High Performance Liquid Chromatography (UHPLC) | Acetonitrile, Methanol | Ethanol, Ethyl Lactate | Significant reduction in solvent consumption and analysis time. |
| Supercritical Fluid Chromatography (SFC) | Organic Solvents | Supercritical CO2 with co-solvents (e.g., Ethanol) | Drastically reduces organic solvent use, faster separations. nih.govmdpi.com |
Future research in this area should concentrate on:
Novel Stationary Phases: The development of new HPLC and UHPLC columns that offer high selectivity for Ezetimibe and its impurities using greener mobile phases.
Alternative Solvent Systems: Investigating the use of bio-based solvents and ionic liquids as potential mobile phase components.
Miniaturization: Exploring micro- and nano-liquid chromatography techniques to further minimize solvent usage.
Predictive Modeling for Impurity Generation and Control
Predictive modeling can be a powerful tool to anticipate and control the formation of impurities like this compound. By leveraging computational models, it is possible to simulate reaction conditions and predict the likelihood of impurity formation.
In Silico Tools: Software platforms can be used to predict degradation pathways and the formation of process-related impurities based on the chemical structure of reactants and intermediates. These tools can help in identifying potential impurities early in the development process.
Kinetic Modeling: Developing mathematical models that describe the kinetics of both the main reaction and the impurity-forming side reactions can provide valuable insights. These models can be used to optimize process conditions to minimize impurity levels. semanticscholar.orgresearchgate.net
Quality by Design (QbD): Integrating predictive models into a QbD framework allows for a more systematic and science-based approach to process development. This can lead to a more robust manufacturing process with better control over impurity formation.
Predictive Modeling Approaches for Impurity Control
| Modeling Technique | Application in Impurity Control | Potential Benefits |
| Quantum Mechanics (QM) | Elucidating reaction mechanisms and transition states. | Provides fundamental understanding of reaction pathways. |
| Molecular Dynamics (MD) | Simulating molecular interactions and conformational changes. | Helps in understanding solvent effects and catalyst behavior. |
| Kinetic Modeling | Predicting reaction rates and product distribution over time. | Enables process optimization to minimize impurity formation. |
| Machine Learning (ML) | Identifying complex relationships between process parameters and impurity levels from experimental data. | Can predict impurity formation in new experimental conditions. |
Advanced Isolation Techniques for Trace Impurities
The isolation of trace impurities is often necessary for their structural elucidation and for the preparation of reference standards. For this compound, which may be present at very low levels, advanced isolation techniques are required.
Preparative Chromatography: High-performance preparative liquid chromatography (Prep-HPLC) is a standard technique for isolating impurities. Method development should focus on maximizing throughput and minimizing solvent consumption.
Supercritical Fluid Chromatography (SFC): Preparative SFC is an attractive alternative to Prep-HPLC due to its lower environmental impact and faster separation times. nih.govmdpi.comnih.govresearchgate.net It is particularly well-suited for the separation of chiral compounds and diastereomers. nih.govmdpi.comnih.gov
Multi-dimensional Chromatography: The use of two-dimensional liquid chromatography (2D-LC) can provide the high resolution needed to isolate trace impurities from complex mixtures.
Comparison of Advanced Isolation Techniques
| Technique | Principle | Advantages | Challenges |
| Preparative HPLC | Liquid chromatography on a larger scale. | Well-established, versatile. | High solvent consumption, long run times. |
| Preparative SFC | Chromatography using a supercritical fluid as the mobile phase. | Reduced solvent use, faster, good for chiral separations. nih.govmdpi.comnih.gov | Requires specialized equipment, lower solubility for some compounds. |
| 2D-LC | Two independent chromatographic separations are coupled. | Very high resolving power for complex samples. | Complex instrumentation and method development. |
Future research in this domain will likely focus on the development of more efficient and automated isolation workflows, combining advanced separation techniques with high-sensitivity detection methods to streamline the process of impurity characterization.
Q & A
Q. What are the standard chromatographic conditions for detecting 4'-O-benzyloxy ezetimibe diol impurity in ezetimibe formulations?
- Methodology : Use reverse-phase HPLC with a C8 column (e.g., Zorbax Rx C8, 250 × 4.6 mm, 5 µm) and a mobile phase comprising potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile in a gradient mode (80:20 to 50:50 over 20 min) at 1.5 mL/min flow rate. Detection is optimal at 247 nm, though dual-wavelength monitoring (210 nm and 258 nm) is recommended for low-concentration impurities .
- Key Parameters : Retention time (Rt) for ezetimibe diol ranges from 23.72 to 25.73 min under varying experimental conditions on Chiracel OD columns .
Q. How can researchers validate the selectivity of an HPLC method for this impurity?
- Approach : Prepare artificial mixtures containing ezetimibe (1000 µg/mL) and impurities (e.g., 8 µg/mL ezetimibe diol) to evaluate resolution (Rs > 2.0) and peak purity. Validate using ICH Q2(R1) guidelines, including linearity (0.16–7.5 µg/g), accuracy (98.82–101.04%), and precision testing .
Q. What are the regulatory thresholds for this impurity in ezetimibe formulations?
- Guidelines : Per USP, individual unknown impurities must be <0.20%, with total impurities <0.60%. Compliance is confirmed via validated methods using QbD principles to account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
